3,7-Dimethoxyflavone 3,7-Dimethoxyflavone 3,7-dimethoxy-2-phenyl-1-benzopyran-4-one is a member of flavonoids and an ether.
3,7-Dimethoxyflavone is a natural product found in Pongamia pinnata with data available.
Brand Name: Vulcanchem
CAS No.: 20950-52-1
VCID: VC0191120
InChI: InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

3,7-Dimethoxyflavone

CAS No.: 20950-52-1

Cat. No.: VC0191120

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethoxyflavone - 20950-52-1

CAS No. 20950-52-1
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 3,7-dimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3
Standard InChI Key CNDZOPXQZSXGSK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC

Biosynthesis and Chemical Synthesis Pathways

Biosynthesis in Plants

In plants, flavonoid biosynthesis occurs through the phenylpropanoid pathway. The precursor molecule for flavones is chalcone, which undergoes enzymatic cyclization to form flavanones and subsequently flavones. The specific methylation at the 3rd and 7th positions is catalyzed by O-methyltransferase enzymes using S-adenosyl methionine as a methyl donor . This enzymatic specificity ensures the production of distinct methylated flavonoids such as 3,7-DMF.

Chemical Synthesis

Chemical synthesis of 3,7-DMF involves strategic methylation reactions on precursor flavonoid molecules such as quercetin or apigenin. The process typically employs reagents like dimethyl sulfate or methyl iodide in the presence of base catalysts such as potassium carbonate. Advanced synthetic methods utilize selective catalytic systems to achieve regioselective methylation at desired positions.

Pharmacological Properties

Antioxidant Activity

One of the most studied properties of 3,7-DMF is its potent antioxidant activity. The methoxy groups enhance its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage . This activity is crucial for mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Effects

Research has demonstrated that 3,7-DMF can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Its ability to suppress nuclear factor-kappa B (NF-κB) activation further underscores its anti-inflammatory potential .

Hepatoprotective Effects

In liver fibrosis models induced by thioacetamide (TAA), treatment with 3,7-DMF showed significant improvement in liver function markers . It inhibited hepatic stellate cell activation mediated by TGF-β1 signaling pathways while reducing ROS levels in hepatocytes. These dual actions make it a promising candidate for treating liver fibrosis.

Mechanisms of Action

Antioxidant Mechanism

The antioxidant mechanism involves direct quenching of ROS through electron donation or hydrogen atom transfer from hydroxyl groups on the flavone backbone . The methoxy substitutions enhance this activity by stabilizing radical intermediates.

Inhibition of TGF-β1 Signaling

The inhibitory effect on TGF-β1 signaling is mediated through suppression of Smad protein phosphorylation in hepatic stellate cells . This prevents collagen deposition and extracellular matrix accumulation associated with fibrosis progression.

Modulation of Gene Expression

Treatment with 3,7-DMF induces upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) while restoring hepatocyte-specific markers like HNF-4α and albumin . These changes contribute to improved cellular resilience against oxidative stress.

Applications in Medicine and Biotechnology

Liver Fibrosis Treatment

The ability of 3,7-DMF to reverse established liver fibrosis positions it as a novel therapeutic agent for chronic liver diseases such as cirrhosis .

Antioxidant Supplementation

Its potent antioxidant properties make it suitable for inclusion in dietary supplements aimed at reducing oxidative stress-related conditions.

Anti-inflammatory Drugs

The anti-inflammatory effects provide opportunities for developing drugs targeting autoimmune diseases and chronic inflammatory disorders.

Drug Delivery Systems

The lipophilic nature of 3,7-DMF enables its incorporation into lipid-based drug delivery systems for enhanced bioavailability.

Biomarker Development

Its specific biological effects can be leveraged for developing biomarkers indicative of oxidative stress or fibrosis progression.

Data Tables: Physicochemical Properties and Biological Activities

Below are data tables summarizing key properties and activities:

Physicochemical PropertiesValue
Molecular FormulaC17H14O4C_{17}H_{14}O_4
Molecular Weight314.29 g/mol
SolubilityModerate in organic solvents
StabilityStable under physiological conditions
Biological ActivityEffect
Antioxidant ActivityHigh ROS scavenging capacity
Anti-inflammatory EffectInhibition of NF-κB activation
Hepatoprotective EffectPrevention/reversal of liver fibrosis

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator